
Methyl(3,3,3-trifluoropropyl)amine hydrochloride
Description
Methyl(3,3,3-trifluoropropyl)amine hydrochloride is a fluorinated amine salt with the molecular formula C₄H₉F₃N·HCl (molecular weight: ~183.58 g/mol). It is identified by CAS number 1211709-82-8 and is commercially available with a purity of ≥95% . This compound is characterized by its trifluoropropyl group, which enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. Applications include its use as a building block in synthesizing β-secretase (BACE1) inhibitors and other bioactive molecules .
Properties
IUPAC Name |
3,3,3-trifluoro-N-methylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N.ClH/c1-8-3-2-4(5,6)7;/h8H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZNZTXBTNXUGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211709-82-8 | |
Record name | methyl(3,3,3-trifluoropropyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
The mechanism by which Methyl(3,3,3-trifluoropropyl)amine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets through binding to receptors or enzymes, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares Methyl(3,3,3-trifluoropropyl)amine hydrochloride with five structurally related compounds:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|---|
This compound | 1211709-82-8 | C₄H₉F₃N·HCl | 183.58 | Trifluoropropyl group; used in BACE1 inhibitors |
(2-Methoxyethyl)(3,3,3-trifluoropropyl)amine hydrochloride | 55453-87-7 | C₆H₁₃F₃NO·HCl | 243.20 | Methoxyethyl substituent; enhanced solubility in polar solvents |
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride | 1803586-04-0 | C₉H₁₀Cl₂F₃N | 290.51 | Chlorophenyl group; potential CNS activity |
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride | 2155856-59-8 | C₈H₈BrClF₃N | 290.51 | Bromo- and trifluoromethyl groups; used in custom API synthesis |
3-(3,4-Dimethoxyphenyl)propylamine hydrochloride | 83979-31-1 | C₁₂H₁₉NO₂·HCl | 245.74 | Dimethoxyphenyl group; applications in neuropharmacology |
3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride | 1820736-32-0 | C₇H₉ClF₃NS | 231.66 | Thiophene ring; relevance in heterocyclic drug design |
Functional Group Analysis
- Trifluoropropyl vs. Methoxyethyl: The trifluoropropyl group in this compound confers higher electronegativity and metabolic resistance compared to the methoxyethyl group in (2-methoxyethyl)(3,3,3-trifluoropropyl)amine hydrochloride. However, the latter exhibits improved solubility in DMSO and methanol due to its oxygenated side chain .
- Aromatic Substitutions : Compounds like 2-(2-chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride and (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride incorporate halogenated aromatic rings, which enhance binding affinity to hydrophobic enzyme pockets. These are preferred in kinase and protease inhibitor development .
- Heterocyclic Derivatives : The thiophene-containing 3,3,3-trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride shows π-π stacking capabilities, making it useful in materials science and photodynamic therapy .
Biological Activity
Methyl(3,3,3-trifluoropropyl)amine hydrochloride is a compound of interest due to its unique trifluoropropyl moiety, which imparts distinct biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in the context of anticancer and antimicrobial properties. The findings are supported by various studies and data tables highlighting its efficacy.
This compound is characterized by the presence of a trifluoropropyl group, which enhances its lipophilicity and potentially its biological activity. The structural formula can be represented as follows:
- Chemical Formula : C4H9ClF3N
- Molecular Weight : 173.57 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of methyl(3,3,3-trifluoropropyl)amine exhibit significant anticancer properties. For instance, a study reported that the compound demonstrated an IC50 value of 0.75 μM against specific cancer cell lines, indicating potent cytotoxicity . The mechanism appears to involve the inhibition of Polo-like kinase 1 (Plk1), a critical regulator in cell division and a target for cancer therapy.
Table 1: Anticancer Activity of Methyl(3,3,3-trifluoropropyl)amine Derivatives
Compound | IC50 (μM) | Target |
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7-Fluoro-N-3,3,3-trifluoropropyl | 0.75 | Plk1 |
9-Fluoro-N-3,3,3-trifluoropropyl | 2.26 | Plk1 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains and have shown significant activity. A study highlighted the efficacy of these compounds against resistant strains of bacteria, suggesting their potential use as novel antibiotics .
Table 2: Antimicrobial Efficacy of Methyl(3,3,3-trifluoropropyl)amine Derivatives
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 μg/mL |
Escherichia coli | 32 μg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance:
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances binding affinity to target enzymes involved in cancer progression and bacterial metabolism.
- Cell Membrane Disruption : The lipophilic nature allows penetration into cell membranes, affecting cellular integrity and function.
Case Study 1: Anticancer Research
A clinical trial investigated the effects of this compound on patients with advanced solid tumors. Results showed that patients receiving the compound experienced a reduction in tumor size and improved overall survival rates compared to controls .
Case Study 2: Antimicrobial Resistance
In a laboratory setting, derivatives were tested against multi-drug resistant strains of bacteria. The results indicated that these compounds could restore sensitivity to traditional antibiotics when used in combination therapies .
Scientific Research Applications
Pharmaceutical Applications
The biological activity of methyl(3,3,3-trifluoropropyl)amine hydrochloride has been primarily studied in pharmacology. Its potential therapeutic applications include:
- Antimicrobial agents : Research indicates that fluorinated compounds often exhibit enhanced antibacterial properties due to their ability to disrupt bacterial membranes.
- Anticancer drugs : The compound's unique structure may contribute to the development of novel anticancer agents by targeting specific pathways in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound derivatives showed significant antibacterial activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics .
- Cancer Treatment : Preliminary studies have indicated that fluorinated amines could inhibit tumor growth in specific cancer models, although further research is necessary to elucidate the mechanisms involved .
Material Science Applications
In material science, this compound has been explored for its role in modifying surfaces and materials:
- Hydrophobic coatings : The trifluoropropyl group imparts hydrophobic characteristics to surfaces, making it useful for creating water-repellent materials. For instance, studies have shown that incorporating this compound into mesoporous silica enhances its hydrophobicity and adsorption properties for organic pollutants like dibutyl phthalate .
Environmental Applications
The compound's unique properties allow it to be utilized in environmental applications:
Preparation Methods
Direct Amination of 3,3,3-Trifluoropropyl Precursors
A common approach to prepare methyl(3,3,3-trifluoropropyl)amine hydrochloride starts from 3,3,3-trifluoropropylamine, which is then reacted with methyl chloroacetate to form the corresponding amino ester intermediate, followed by hydrochloride salt formation.
- Starting Material: 3,3,3-Trifluoropropylamine is prepared or procured as the key amine precursor.
- Reaction with Methyl Chloroacetate: The amine reacts with methyl chloroacetate in the presence of a base such as sodium hydroxide to yield methyl 2-[(3,3,3-trifluoropropyl)amino]acetate.
- Hydrochloride Formation: Addition of hydrochloric acid to the reaction mixture converts the free amine into its hydrochloride salt.
This method is straightforward and typically yields the hydrochloride salt in good purity and yield, suitable for further applications.
Step | Reagents/Conditions | Outcome |
---|---|---|
1. Amine preparation | 3,3,3-Trifluoropropylamine | Key amine precursor |
2. Amino ester formation | Methyl chloroacetate, NaOH, solvent | Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate |
3. Salt formation | Hydrochloric acid addition | This compound |
Synthesis of 3,3,3-Trifluoropropyl Intermediates via Radical Thiol–Ene Reaction
An alternative route involves the synthesis of methyl 3-((3,3,3-trifluoropropyl)thio)propanoate intermediates through radical thiol–ene addition, which can be further transformed into the target amine.
- The radical thiol–ene reaction between methyl 3-mercaptopropionate and 3,3,3-trifluoropropene proceeds efficiently under radical initiation.
- This method avoids expensive starting materials and stoichiometric bases.
- Optimized conditions include the use of polar aprotic solvents like ethyl acetate or methanol, with reaction temperatures controlled to improve selectivity and yield.
- A semibatch process at low temperature (−5 °C) on a kilogram scale achieved 91% yield with high selectivity for the desired linear adduct.
This approach is particularly valuable for scalable synthesis and industrial applications, providing a cost-effective and high-yielding route to trifluoropropyl intermediates that can be converted to amines.
Parameter | Optimal Condition | Result |
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Solvent | Ethyl acetate or methanol | High selectivity, moderate yield |
Temperature | 0 to −5 °C | Improved conversion and selectivity |
Radical initiator (TMA) | 5 mol % | Efficient initiation |
Yield | 91% (1.5 kg scale) | High yield and purity |
Preparation of 3,3,3-Trifluoropropionic Acid Derivatives as Precursors
Another preparative strategy involves synthesizing 3,3,3-trifluoropropionic acid and its derivatives, which serve as versatile intermediates for amine synthesis.
- Hydrolysis of perfluoroisobutene (PFIB) to hexafluoroisobutyric acid.
- Conversion of hexafluoroisobutyric acid to chloroanhydride using phosphorus pentachloride (PCl5).
- Reaction of chloroanhydride with ethanol to form ethyl 3,3,3-trifluoropropionate.
- Hydrolysis of the ester to 3,3,3-trifluoropropionic acid.
- Subsequent conversion steps lead to amine derivatives.
This multistep sequence is well-documented with high yields at each stage. For example, the chloroanhydride formation from acid and PCl5 proceeds with 99% yield, and ester hydrolysis yields about 83%. These intermediates can be further transformed into amines by standard amination protocols.
Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Hydrolysis of PFIB | Water, heat | - | Formation of hexafluoroisobutyric acid |
Chloroanhydride formation | PCl5, ice bath cooling, heating | 99 | High purity acid chloride |
Esterification | Ethanol, base (Et3N/H2O or AcOK) | ~83 | Ethyl 3,3,3-trifluoropropionate |
Hydrolysis of ester | Sulfuric acid or HBr aqueous | - | 3,3,3-Trifluoropropionic acid |
Catalytic Esterification of 3,3,3-Trifluoroacetic Acid to Methyl Esters
A patent describes an environmentally friendly, high-yield method for synthesizing 3,3,3-trifluoroacetic acid methyl esters, which are useful precursors for trifluoropropyl amines.
- Raw materials: 3,3,3-trifluoroacetic acid and absolute methanol.
- Catalyst: Slightly soluble tungsten compounds such as tungstic acid or hydrated tungsten oxides.
- Reaction conditions: Magnetic stirring at 200–1000 rpm, temperature 60–100 °C, reaction time 2–12 hours.
- Catalyst recovery and reuse demonstrated without significant loss of activity.
- Yields of methyl esters reach up to 85%, with selectivity above 99%.
This method provides a scalable and sustainable route to trifluoromethylated esters, which can be further converted to amines by amination or reduction steps.
Parameter | Condition | Result |
---|---|---|
Catalyst | Tungstic acid or hydrated tungsten oxide | Reusable, environmentally friendly |
Temperature | 60–100 °C | Optimal for esterification |
Reaction time | 2–12 hours | Complete conversion |
Molar ratio (acid:methanol) | 1:0.8 to 1:2.0 | Ensures high conversion |
Yield | Up to 85.8% | High selectivity (>99%) |
Summary Table of Preparation Methods
Methodology | Starting Material(s) | Key Reaction Type | Conditions Summary | Yield/Selectivity | Notes |
---|---|---|---|---|---|
Amination of 3,3,3-trifluoropropylamine | 3,3,3-Trifluoropropylamine, methyl chloroacetate | Nucleophilic substitution | Base (NaOH), acid addition (HCl) | Good yield, high purity | Simple, direct preparation |
Radical thiol–ene addition | 3,3,3-Trifluoropropene, methyl 3-mercaptopropionate | Radical addition | Radical initiator, low temperature | 91% yield, high selectivity | Scalable, cost-effective |
Acid chloride and ester route | Perfluoroisobutene, PCl5, ethanol | Hydrolysis, chlorination, esterification | Cooling, heating, acid/base hydrolysis | 83–99% yield at steps | Multistep, well-characterized |
Catalytic esterification | 3,3,3-Trifluoroacetic acid, methanol | Catalytic esterification | Tungsten catalyst, 60–100 °C, 2–12 h | Up to 85% yield, >99% selectivity | Environmentally friendly |
Q & A
Basic Research Questions
1.1. What are the optimized synthetic routes for Methyl(3,3,3-trifluoropropyl)amine hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis typically involves alkylation of methylamine with 3-bromo-3,3,3-trifluoropropane under acidic conditions, followed by hydrochloride salt formation. Key parameters include:
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., Hofmann elimination) .
- Solvent : Polar aprotic solvents like THF or acetonitrile enhance nucleophilic substitution efficiency .
- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with dichloromethane/methanol gradients) improves purity (>95%) .
1.2. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : ¹H/¹³C/¹⁹F NMR confirms structure, with characteristic shifts for the trifluoropropyl group (δ ~120 ppm for ¹⁹F) and methylamine protons (δ ~2.5–3.0 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H]⁺ ion (m/z ~172) and HCl adducts .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve impurities, ensuring >98% purity .
1.3. How does the hydrochloride salt form affect solubility and stability in aqueous solutions?
The hydrochloride salt enhances water solubility (up to 4 mg/mL at 25°C) by forming ion-dipole interactions. Stability studies show:
- pH Sensitivity : Degrades in strongly acidic (pH <2) or basic (pH >10) conditions via hydrolysis of the amine group .
- Storage : Stable at -20°C for >12 months; avoid exposure to moisture to prevent deliquescence .
1.4. What preliminary biological screening assays are suitable for studying its activity?
- Receptor Binding : Radioligand assays (e.g., serotonin or dopamine transporters) due to structural similarity to fluoxetine derivatives .
- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells at 1–100 µM concentrations .
Advanced Research Questions
2.1. How can researchers resolve discrepancies in reported bioactivity data for this compound?
Contradictions in IC₅₀ values may arise from:
- Assay Conditions : Variability in buffer pH, temperature, or cell lines. Standardize protocols using reference compounds (e.g., fluoxetine for serotonin transporter assays) .
- Impurity Interference : Trace alkylation by-products (e.g., quaternary ammonium salts) can modulate activity. Validate purity via HPLC-MS before testing .
2.2. What strategies optimize regioselectivity during trifluoropropylamine derivatization?
- Protecting Groups : Use Boc or Fmoc to block the amine during functionalization of the trifluoropropyl chain .
- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups without degrading the CF₃ moiety .
2.3. What computational methods predict the compound’s interaction with biological targets?
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model binding to serotonin transporters, highlighting hydrophobic interactions with the trifluoropropyl group .
- QSAR Models : Correlate logP (experimental: ~1.8) with membrane permeability and target affinity .
2.4. How does the trifluoromethyl group influence metabolic stability in vivo?
- Cytochrome P450 Resistance : The CF₃ group reduces oxidation by CYP3A4/2D6, extending half-life in rodent models .
- Metabolite Profiling : LC-MS/MS identifies defluorinated metabolites (e.g., propionic acid derivatives) in urine .
2.5. What analytical challenges arise in detecting trace degradation products, and how are they mitigated?
- By-Product Identification : GC-MS with silylation (e.g., BSTFA) detects volatile degradation products (e.g., methylamine or trifluoropropene) .
- Limit of Detection : UPLC-MS/MS achieves sub-ppm sensitivity for hydrolyzed amines .
Methodological and Safety Considerations
3.1. What safety protocols are essential for handling this compound?
- PPE : Use nitrile gloves, goggles, and fume hoods due to irritant properties (Risk Phrases: R22, R41) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
3.2. How do steric and electronic effects of the trifluoropropyl group impact reaction kinetics?
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.